REACTION_CXSMILES
|
[NH2:1][C:2]([CH2:9][CH3:10])([CH2:5][CH2:6][CH2:7][CH3:8])[CH2:3]O.ClS(O)(=O)=O>C(#N)C>[CH2:5]([C:2]1([CH2:9][CH3:10])[CH2:3][NH:1]1)[CH2:6][CH2:7][CH3:8]
|
Name
|
|
Quantity
|
16.04 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(CCCC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 80 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 2°-3° C.
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C
|
Type
|
CUSTOM
|
Details
|
The coolant was removed
|
Type
|
WAIT
|
Details
|
the slurry left
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo and co-distilled with water (50 ml)
|
Type
|
ADDITION
|
Details
|
50% Aqueous sodium hydroxide (55.2 g) and water (50 ml) were added
|
Type
|
DISTILLATION
|
Details
|
the mixture was distilled at atmospheric pressure
|
Type
|
DISTILLATION
|
Details
|
The organic layer was collected from the distillate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with solid potassium hydroxide
|
Reaction Time |
80 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1(NC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |